molecular formula C24H24ClNO3S B11119482 Propan-2-yl 4-(2-chlorophenyl)-2-{[(4-propylphenyl)carbonyl]amino}thiophene-3-carboxylate

Propan-2-yl 4-(2-chlorophenyl)-2-{[(4-propylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11119482
M. Wt: 442.0 g/mol
InChI Key: IGQJCEXXAILRRJ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 2-chlorophenyl and 4-propylbenzamido groups can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group can be formed through esterification reactions using appropriate alcohols and acids.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, thiophene derivatives are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities. Specific studies on this compound may reveal its potential as a drug candidate.

Industry

In the industrial sector, thiophene derivatives are used in the production of conductive polymers, dyes, and agrochemicals. The compound’s stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene core and carboxylate group but differ in their substituents.

    Benzamido-thiophene derivatives: These compounds have similar amide linkages but may vary in their aromatic substituents.

Uniqueness

The uniqueness of PROPAN-2-YL 4-(2-CHLOROPHENYL)-2-(4-PROPYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it distinct from other thiophene derivatives and potentially valuable for specific applications.

Properties

Molecular Formula

C24H24ClNO3S

Molecular Weight

442.0 g/mol

IUPAC Name

propan-2-yl 4-(2-chlorophenyl)-2-[(4-propylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24ClNO3S/c1-4-7-16-10-12-17(13-11-16)22(27)26-23-21(24(28)29-15(2)3)19(14-30-23)18-8-5-6-9-20(18)25/h5-6,8-15H,4,7H2,1-3H3,(H,26,27)

InChI Key

IGQJCEXXAILRRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3Cl)C(=O)OC(C)C

Origin of Product

United States

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